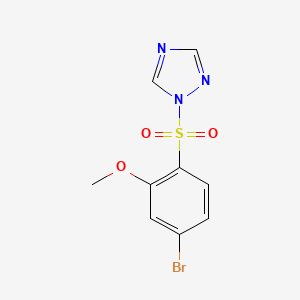
1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles It is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which is further attached to a sulfonyl group and a triazole ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromo substituent at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Triazole Formation: Finally, the sulfonylated intermediate is reacted with a triazole precursor under suitable conditions to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biological studies to investigate the interaction with various biomolecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interaction with the target.
Comparison with Similar Compounds
1-(4-Bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Bromo-2-methoxyphenyl)sulfonylpiperidine: This compound has a piperidine ring instead of a triazole ring, which may result in different chemical and biological properties.
4-Bromo-2-methoxyphenylsulfonylbenzene: This compound lacks the triazole ring, which may affect its reactivity and applications.
Properties
Molecular Formula |
C9H8BrN3O3S |
|---|---|
Molecular Weight |
318.145 |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3O3S/c1-16-8-4-7(10)2-3-9(8)17(14,15)13-6-11-5-12-13/h2-6H,1H3 |
InChI Key |
CFBXTHLLBKBGEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1,2,4-triazole-3-carboxamide](/img/new.no-structure.jpg)
